![molecular formula C25H33N5O2S B2920389 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112418-09-3](/img/structure/B2920389.png)
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound features a unique structure that combines thieno and pyrimidine rings, making it of interest in medicinal chemistry for potential therapeutic applications.
Métodos De Preparación
Synthetic routes and reaction conditions: The preparation of 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one often involves multi-step synthetic pathways. A common synthetic route includes the condensation of a thieno[3,2-d]pyrimidine precursor with a diethylamino group and the piperazine derivative. Reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid. Industrial production methods: In an industrial setting, the synthesis is scaled up with optimized conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Common reagents and conditions: Oxidation reactions might use reagents like potassium permanganate, while reduction reactions could involve hydrogen gas and palladium catalysts. Nucleophilic substitution reactions may use alkylating agents under basic conditions. Major products formed: Depending on the specific reactions, the products could include derivatives with modified functional groups, such as hydroxyl or amine groups replacing the original substituents.
Aplicaciones Científicas De Investigación
This compound has wide-ranging applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a probe to study receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving dysregulated cell signaling.
Industry: Could be used as an intermediate in the manufacture of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors in biological systems. Its effects are mediated through the inhibition or activation of these targets, which in turn modulates cellular pathways. For instance, it might inhibit an enzyme critical for disease progression, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its combination of structural features from thieno and pyrimidine rings. Similar compounds include:
3-(2-ethoxyphenyl)-3H-imidazo[4,5-b]pyridine-2-amine: This compound shares a pyrimidine ring but lacks the thieno structure.
1-(2,5-dimethylphenyl)-3-(4-piperazinyl)-1H-imidazo[4,5-c]pyridine: Similar piperazine moiety but different core structure.
4-(4-methylpiperazin-1-yl)-3-(2-thienyl)-1H-pyrazolo[3,4-d]pyrimidine: Contains both thieno and pyrimidine rings but in a different configuration.
This compound stands out due to the specific arrangement of its functional groups, which can impart unique biological activities and chemical reactivity.
Hope you find this informative! What else do you want to dive into?
Propiedades
IUPAC Name |
2-(diethylamino)-3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2S/c1-5-27(6-2)25-26-20-10-16-33-23(20)24(32)30(25)11-9-22(31)29-14-12-28(13-15-29)21-17-18(3)7-8-19(21)4/h7-8,10,16-17H,5-6,9,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLYTTLUPMWBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
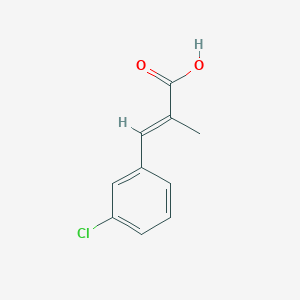
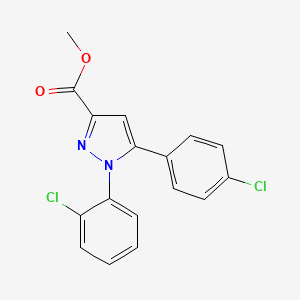
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide](/img/structure/B2920310.png)
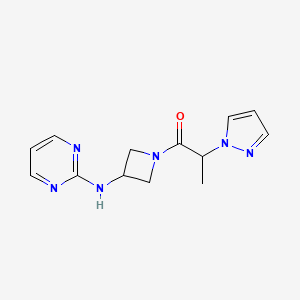
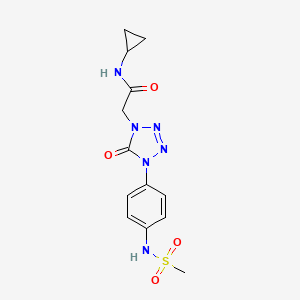

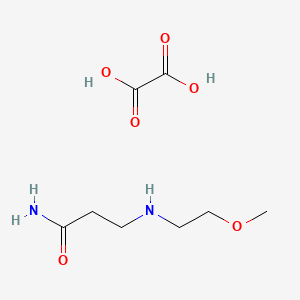
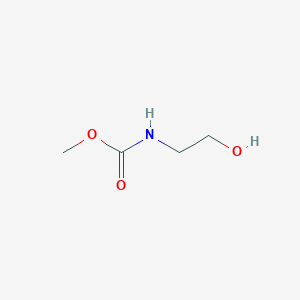
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)
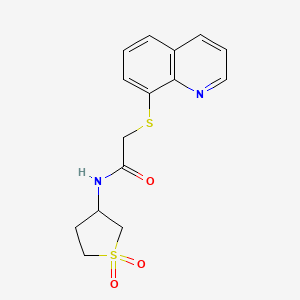
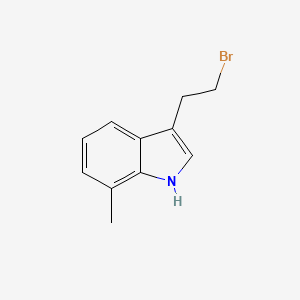
![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2920323.png)
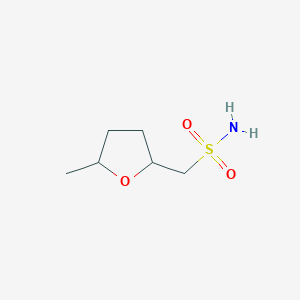
![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)
